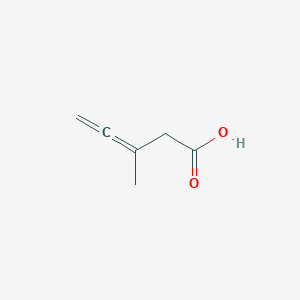

3-Methyl-3,4-pentadienoic acid

Beschreibung

3-Methyl-3,4-pentadienoic acid is an unsaturated carboxylic acid characterized by a conjugated diene system (positions 3 and 4) and a methyl substituent at carbon 2. This structural configuration confers unique reactivity, influencing its physicochemical properties and biological interactions.

Eigenschaften

InChI |

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,4H2,2H3,(H,7,8) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNGHVCLCWWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-3,4-pentadienoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by dehydration to form this compound. Another method includes the Knoevenagel condensation of acrolein with malonic acid in the presence of a weak base like pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to optimize the reaction time and temperature.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The conjugated diene system enables participation in Diels-Alder reactions , forming six-membered cyclic adducts. For example:

-

Reaction with maleic anhydride yields a bicyclic lactone derivative under thermal conditions (80–100°C).

-

Electron-deficient dienophiles (e.g., tetracyanoethylene) undergo [4+2] cycloaddition at the 3,4-diene position, with regioselectivity favoring endo transition states.

Table 1: Diels-Alder Reaction Parameters

| Dienophile | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Maleic anhydride | 80°C, toluene | Bicyclic lactone | 72 | |

| Tetracyanoethylene | RT, DCM | Hexacyclic adduct | 65 |

Oxidation and Reduction

The allene moiety and carboxylic acid group undergo selective redox transformations:

-

Oxidation : Treatment with ozone or KMnO₄ cleaves the allene to form a diketone intermediate, which further oxidizes to a dicarboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 3,4-diene to a single bond, yielding 3-methylpentanoic acid.

Esterification and Hydrolysis

The carboxylic acid participates in esterification:

-

Reaction with ethanol (H₂SO₄ catalyst) produces 3-methyl-3,4-pentadienoic acid ethyl ester, a precursor for further synthetic applications.

-

Reverse reaction : Alkaline hydrolysis of the ethyl ester regenerates the free acid (NaOH/EtOH, 70°C, 2 hr).

Nucleophilic Additions

The conjugated diene system facilitates Michael additions :

-

Reaction with secondary amines (e.g., piperidine) at the β-position forms γ,δ-unsaturated amides.

-

Thiols add across the diene to produce thioether derivatives, with regioselectivity governed by electronic effects .

Electrophilic Aromatic Substitution

The phenyl-substituted analog (5-phenyl-3-methyl-2,4-pentadienoic acid) undergoes Friedel-Crafts alkylation on aromatic rings, leveraging the electron-withdrawing effect of the carboxylic acid to direct substitution .

Biological Activity Modulation

Structural analogs with aromatic substituents (e.g., 5-phenyl derivatives) exhibit growth inhibitory effects in plant bioassays, mimicking abscisic acid activity. Modifications to the diene system reduce potency, confirming its role in receptor binding .

Wissenschaftliche Forschungsanwendungen

While the search results do not contain information solely on the applications of "3-Methyl-3,4-pentadienoic acid", they do provide information on the related compound "this compound ethyl ester" and "3-methyl-2,4-pentadienoic acid".

This compound ethyl ester

this compound ethyl ester is an organic compound with the molecular formula C8H12O2 and includes an allene moiety.

Scientific Research Applications

- Chemistry It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

- Biology The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Industry It is utilized in the production of fragrances, flavors, and other fine chemicals.

Biological Activity

this compound ethyl ester, also known as ethyl 3-methyl-3,4-pentadienoate, is a compound of interest in organic chemistry and pharmacology. The biological activity of this compound can be attributed to its interactions with various biochemical pathways, influencing metabolic pathways by acting as a substrate or inhibitor for specific enzymes involved in lipid metabolism and exhibiting antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Metabolic Effects

In a metabolic study involving animal models, the administration of this compound resulted in significant alterations in lipid profiles and improved insulin sensitivity, suggesting a potential role in managing metabolic syndrome.

Wirkmechanismus

The mechanism of action of 3-methyl-3,4-pentadienoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. The conjugated diene system allows it to participate in electron transfer reactions, which can affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-methyl-3,4-pentadienoic acid, enabling comparative analysis:

2-Propyl-2,4-pentadienoic Acid

- Structure : Double bonds at positions 2 and 4, with a propyl group at carbon 2.

- Synthesis: Synthesized via Wittig reaction using 2-bromoethylpentanoate and acrolein .

- Biological Role :

- Detection Challenges : Low concentrations often require urease pre-treatment to remove interfering urea peaks in urine samples .

E-2-Propyl-2,4-pentadienoic Acid (Diene/1)

- Structure : Trans configuration at the 2,4-diene system.

- Identification : Matches synthetic isomers in retention time and mass spectral data (base peak m/z 122) .

- Applications : Used to study valproic acid metabolism and detoxification pathways .

5,5-Dichloro-4-hydroxy-2,4-pentadienoic Acid Lactone

- Structure : Cyclic lactone with conjugated dienes (positions 2 and 4) and hydroxyl/chlorine substituents.

- Synthetic Utility: A monomer for copolymerization studies due to its dual olefinic reactivity .

- Polymer Chemistry : Forms alternating copolymers with styrene, similar to maleic anhydride derivatives .

Pentadienoic Acid (Unsubstituted)

- Natural Occurrence : Found in Nigella sativa L., though exact roles remain unclear .

- Comparison : Lacks methyl or propyl substituents, reducing steric hindrance and altering reactivity compared to substituted analogs.

Structural and Functional Data Table

Key Research Findings

Metabolic Pathways: 2-Propyl-2,4-pentadienoic acid derivatives are critical in valproic acid detoxification, with isomers like diene/1 and diene/2 showing distinct mass spectral signatures .

Biological Significance: Elevated levels of 2-propyl-2,4-pentadienoic acid in HYPD citrus correlate with lipid-rich metabolic profiles, suggesting roles in plant stress responses .

Synthetic Versatility: The Wittig reaction is a cornerstone for synthesizing substituted pentadienoic acids, enabling precise control over double bond positions .

Material Science Applications: Cyclic pentadienoic acid derivatives exhibit copolymerization behavior akin to maleic anhydride, useful for designing alternating polymers .

Challenges and Controversies

Biologische Aktivität

3-Methyl-3,4-pentadienoic acid (also known as 3-methyl-2,4-pentadienoic acid) is a compound of significant interest in biological research due to its potential applications in plant growth regulation and other biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

- CAS Number : 54516291

- IUPAC Name : 3-Methyl-2,4-pentadienoic acid

Plant Growth Regulation

Research indicates that this compound exhibits potent plant growth inhibitory properties. Studies have shown that its esters and derivatives can significantly affect plant growth by inhibiting cell division and elongation.

-

Inhibitory Effects on Plant Growth :

- A study found that esters of 3-methyl-cis, trans-2,4-pentadienoic acid were effective as plant growth inhibitors, suggesting a strong correlation between the structure of the compound and its biological activity .

- Another investigation highlighted that certain analogs could inhibit the growth of rice seedlings, demonstrating their potential as herbicides .

- Mechanism of Action :

Case Study 1: Inhibition of Rice Seedlings

A detailed experiment assessed the impact of this compound on rice seedlings. The results indicated a concentration-dependent inhibition of growth:

- Concentration : 10⁻⁴ mol/liter

- Inhibition Rate : Approximately 50% growth inhibition was observed at this concentration.

Case Study 2: Structure-Activity Relationship

A comparative analysis of various analogs of this compound revealed that modifications to the methyl group significantly influenced their biological activities. The presence of the methyl group was found to be essential for maintaining inhibitory effects on plant growth .

Data Summary

| Compound Name | Activity Type | Effective Concentration | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Plant Growth Inhibitor | mol/liter | ~50% |

| Esters of 3-methyl-cis, trans-2,4-pentadienoic acid | Plant Growth Inhibitor | Varies | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.